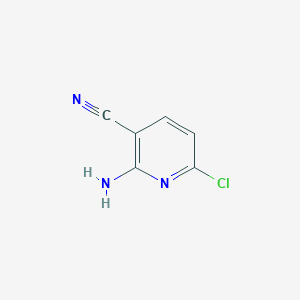

2-氨基-6-氯烟腈

描述

2-Amino-6-chloronicotinonitrile is a chemical compound that is part of the broader family of nicotinonitriles. These compounds are characterized by a pyridine ring, a nitrile group, and various substituents that can modify their chemical behavior and applications. While the provided papers do not directly discuss 2-amino-6-chloronicotinonitrile, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be extrapolated to understand 2-amino-6-chloronicotinonitrile.

Synthesis Analysis

The synthesis of nicotinonitrile derivatives can be achieved through various methods. For instance, an eco-friendly catalytic route for synthesizing 2-amino-6-(2-oxo-2H-chromen-3-yl)-4-arylnicotinonitrile derivatives has been described using silica-supported perchloric acid under solvent-free conditions, which highlights the possibility of synthesizing related compounds in an environmentally benign manner . Additionally, electroorganic synthesis methods have been reported for the synthesis of 6-aminonicotinic acid, which could potentially be adapted for the synthesis of 2-amino-6-chloronicotinonitrile . Furthermore, a cyanide-free synthesis of α-iminonitriles from 2-aminopyridines suggests alternative routes that avoid toxic reagents .

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives can be complex and diverse. Single crystal X-ray diffraction has been used to determine the structure of a related compound, 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, revealing two independent molecules with similar geometric parameters . Such studies are crucial for understanding the molecular interactions and stability of these compounds, which can be informative for the analysis of 2-amino-6-chloronicotinonitrile.

Chemical Reactions Analysis

The reactivity of nicotinonitrile derivatives can be influenced by their functional groups. The presence of amino and nitrile groups can facilitate various chemical reactions, such as intermolecular dehydration reactions, which have been observed in the synthesis of α-iminonitriles . These reactions are important for the functionalization and further transformation of nicotinonitrile compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinonitrile derivatives are determined by their molecular structure. For example, quantum chemistry calculations have been performed to understand the properties of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, indicating that dispersion forces significantly affect the stability of its crystal structure . Such computational studies are essential for predicting the behavior of similar compounds like 2-amino-6-chloronicotinonitrile in various environments.

科学研究应用

1. 在区域选择性钯催化胺化中的应用

2-氨基-6-氯烟腈已被用于由钯(0)促进的高度区域选择性C-2胺化过程中。该过程涉及与N-乙酰基掩蔽的氨基芳烃偶联,在原位脱保护后得到4-氯-6-苯胺基烟腈化合物。已探索这些原始条件的范围,以了解其有效性和局限性 (Delvare, Koza, & Morgentin, 2011).

2. 吡啶并[2,3-c]-1,2-噻嗪环系的合成

该化合物在新型吡啶并[2,3-c]-1,2-噻嗪环系的合成中发挥了作用。该合成涉及2-氯烟腈与N-甲基甲磺酰胺的反应,导致在溶液中形成光谱不同的互变异构体,这对于进一步的化学分析和合成至关重要 (Coppola & Hardtmann, 1979).

3. 亚氨基吡啶并[3,2-e]嘧啶的制备

该化合物已用于制备三环稠合环亚氨基吡啶并[3,2-e]嘧啶。该过程涉及用伯胺处理2-氯烟腈,导致形成各种取代的环状酰胺,然后用氰化氢处理以生成亚氨基吡啶并[3,2-e]嘧啶,这是杂环化学中的一项重大进展 (Kwok, 1978).

4. 1,6-萘啶-4-酮衍生物的构建

2-氨基-6-氯烟腈一直是开发一种实用且可扩展的方法来构建3-取代的5-氯-1,6-萘啶-4-酮衍生物的起点。该方法对于1,6-萘啶-4-酮类MET靶向抗肿瘤候选药物的临床前开发至关重要 (Wang et al., 2020).

安全和危害

未来方向

属性

IUPAC Name |

2-amino-6-chloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-2-1-4(3-8)6(9)10-5/h1-2H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPHIMYWMOWYFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C#N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604988 | |

| Record name | 2-Amino-6-chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-chloronicotinonitrile | |

CAS RN |

52471-07-5 | |

| Record name | 2-Amino-6-chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)

![5-Bromo-2-chlorobenzo[d]thiazole](/img/structure/B1287683.png)